molecular formula C18H22N2O2S3 B2480480 (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428382-11-9

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No.: B2480480
CAS No.: 1428382-11-9
M. Wt: 394.57
InChI Key: DIARMOPGDHFCAU-FMIVXFBMSA-N
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Description

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound featuring a thiazole ring, a piperidine moiety, and a styrylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the styrylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s potential bioactivity could make it a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).

    Piperidine derivatives: Compounds like piperine, which is found in black pepper.

    Styrylsulfonyl compounds: Molecules with similar sulfonyl groups attached to a styrene moiety.

Uniqueness

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methyl-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S3/c1-15-13-23-18(19-15)24-14-17-7-10-20(11-8-17)25(21,22)12-9-16-5-3-2-4-6-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIARMOPGDHFCAU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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